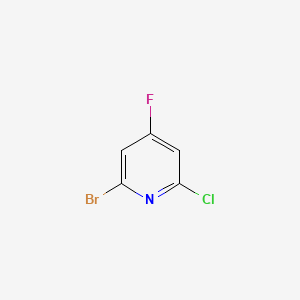![molecular formula C20H26O2 B12292085 10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12292085.png)
10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,13-dimetilspiro[7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantreno-17,2’-oxirano]-3-ona es un compuesto orgánico complejo con una estructura spiro única. Este compuesto es conocido por su papel significativo en diversos campos de investigación científica, incluyendo química, biología y medicina. Su fórmula molecular es C20H24O3, y tiene un peso molecular de 312.41 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 10,13-dimetilspiro[7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantreno-17,2’-oxirano]-3-ona implica múltiples pasos, comenzando con moléculas orgánicas más simples. El proceso generalmente incluye reacciones de ciclización para formar la estructura spiro y modificaciones posteriores del grupo funcional para lograr el compuesto deseado. Las condiciones específicas de reacción, como la temperatura, la presión y los catalizadores, son cruciales para la síntesis exitosa de este compuesto .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso a menudo incluye pasos de purificación como la recristalización o la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
10,13-dimetilspiro[7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantreno-17,2’-oxirano]-3-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y nucleófilos (por ejemplo, halógenos). Las condiciones de reacción, como la temperatura, el solvente y el pH, juegan un papel crucial en la determinación del resultado de la reacción .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
10,13-dimetilspiro[7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantreno-17,2’-oxirano]-3-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como compuesto modelo para estudiar estructuras spiro.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo la inhibición enzimática y la unión a receptores.
Medicina: Se investiga por sus potenciales efectos terapéuticos, como propiedades antiinflamatorias y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de 10,13-dimetilspiro[7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantreno-17,2’-oxirano]-3-ona involucra su interacción con objetivos moleculares y vías específicos. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos o modular la actividad del receptor al interactuar con proteínas receptoras. Estas interacciones pueden conducir a diversos efectos biológicos, como la alteración de las vías de señalización celular o la inducción de apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
Exemestano: Un inhibidor de la aromatasa esteroidea con una estructura spiro similar.
Spiro[androsta-1,4-dieno-6,2’-oxirano]-3,17-diona: Otro compuesto con una estructura spiro utilizada en química medicinal.
Singularidad
10,13-dimetilspiro[7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantreno-17,2’-oxirano]-3-ona es único debido a su estructura spiro específica y la presencia de múltiples grupos funcionales, que contribuyen a su diversa reactividad química y potenciales actividades biológicas .
Propiedades
Fórmula molecular |
C20H26O2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one |
InChI |
InChI=1S/C20H26O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h5,8,11,15-17H,3-4,6-7,9-10,12H2,1-2H3 |
Clave InChI |
BDTGTVDLVOUNEQ-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC24CO4)CCC5=CC(=O)C=CC35C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


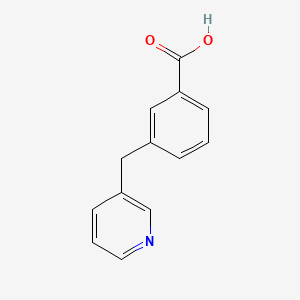
![6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292026.png)
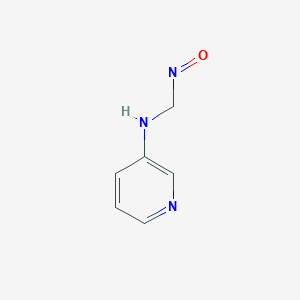
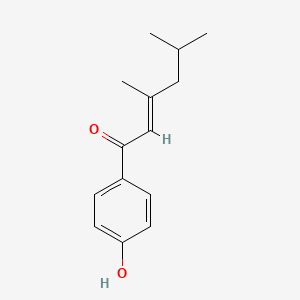
![[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292037.png)
![Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12292039.png)
![17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol](/img/structure/B12292045.png)
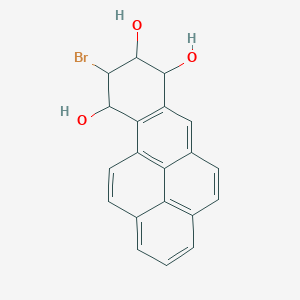
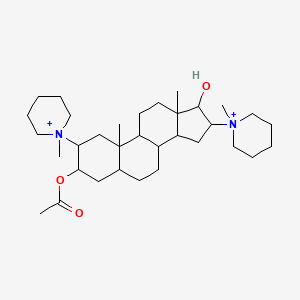

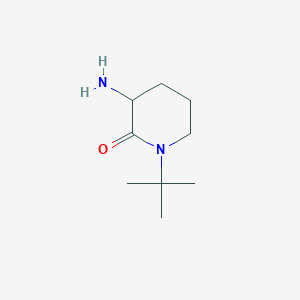
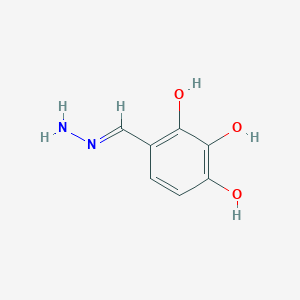
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12292081.png)
